molecular formula C9H12N2O B14166951 (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine

(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine

Cat. No.: B14166951
M. Wt: 164.20 g/mol
InChI Key: BHQJIQCVBKNVLR-UHFFFAOYSA-N
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Description

(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol This compound is characterized by its pyrano[4,3-B]pyridine structure, which is a fused bicyclic system containing both pyridine and pyran rings

Preparation Methods

The synthesis of (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrano[4,3-B]pyridine core, followed by functionalization to introduce the methanamine group . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles replace the hydrogen atoms, forming substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylmethanamine

InChI

InChI=1S/C9H12N2O/c10-4-7-3-8-6-12-2-1-9(8)11-5-7/h3,5H,1-2,4,6,10H2

InChI Key

BHQJIQCVBKNVLR-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=CC(=C2)CN

Origin of Product

United States

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